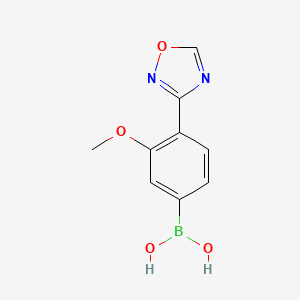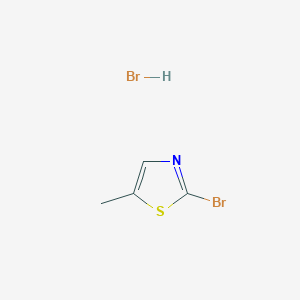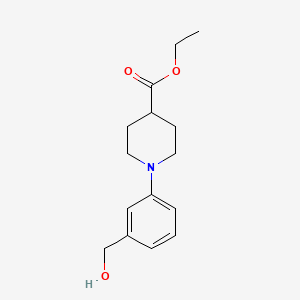
Ethyl 3-(1H-pyrrol-2-yl)acrylate
描述
Ethyl 3-(1H-pyrrol-2-yl)acrylate is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring attached to an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1H-pyrrol-2-yl)acrylate typically involves the reaction of ethyl acrylate with a pyrrole derivative under specific conditions. One common method includes the use of a base such as lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) as a solvent. The reaction proceeds through a nucleophilic addition mechanism, where the pyrrole derivative attacks the acrylate moiety, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used include dichloromethane and ethyl acetate, and the reaction is typically carried out at controlled temperatures to prevent side reactions .
化学反应分析
Types of Reactions: Ethyl 3-(1H-pyrrol-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Ethyl 3-(1H-pyrrol-2-yl)propanol or ethyl 3-(1H-pyrrol-2-yl)propane.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
Ethyl 3-(1H-pyrrol-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
作用机制
The mechanism of action of Ethyl 3-(1H-pyrrol-2-yl)acrylate involves its interaction with various molecular targets and pathways. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological macromolecules. The acrylate moiety can undergo Michael addition reactions, making it a reactive intermediate in various chemical processes .
相似化合物的比较
- Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
- Ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate
- Methyl 3-(1H-pyrrol-2-yl)acrylate
Comparison: this compound is unique due to its specific combination of a pyrrole ring and an acrylate moiety. This structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the pyrrole ring enhances its potential for biological activity, while the acrylate moiety provides a reactive site for further chemical modifications .
属性
IUPAC Name |
ethyl 3-(1H-pyrrol-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-7,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQXFCIRPHLXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286842 | |
| Record name | Ethyl 3-(1H-pyrrol-2-yl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90610-08-5 | |
| Record name | Ethyl 3-(1H-pyrrol-2-yl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90610-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(1H-pyrrol-2-yl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12450610.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450614.png)

![1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)

![tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B12450641.png)
![2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol](/img/structure/B12450649.png)
![(5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12450655.png)


![6-Amino-4-(2,3-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12450680.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine](/img/structure/B12450687.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B12450703.png)
